molecular formula C14H14N2O2 B15031866 2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

Cat. No.: B15031866
M. Wt: 242.27 g/mol
InChI Key: BMGSNVBZEGVUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYLPHENYL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound with a unique structure that includes a pyrazine ring fused with a cyclopentane ring and substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazine ring, followed by the introduction of the cyclopentane ring and the 4-methylphenyl group. Common reagents used in these reactions include pyrazine derivatives, cyclopentane derivatives, and methylphenyl compounds. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques such as gas chromatography and mass spectrometry is essential for monitoring the reaction progress and verifying the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(4-METHYLPHENYL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYLPHENYL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its specific combination of a pyrazine ring, cyclopentane ring, and 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-(4-methylphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide

InChI

InChI=1S/C14H14N2O2/c1-10-5-7-11(8-6-10)14-9-15(17)12-3-2-4-13(12)16(14)18/h5-9H,2-4H2,1H3

InChI Key

BMGSNVBZEGVUNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C[N+](=O)C3=C(N2[O-])CCC3

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.